6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile
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Overview
Description
6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a naphthyridine ring system with a cyanide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-keto ester, and a thiourea. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its naphthyridine ring system and the presence of a cyanide group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N3S |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-methyl-4-phenyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3S/c1-19-8-7-14-13(10-19)15(11-5-3-2-4-6-11)12(9-17)16(20)18-14/h2-6H,7-8,10H2,1H3,(H,18,20) |
InChI Key |
YAVQOEYAMDXUCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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